molecular formula C31H36I4N4O7S B12368249 Biotin-hexanamide-(L-Thyroxine)

Biotin-hexanamide-(L-Thyroxine)

Cat. No.: B12368249
M. Wt: 1116.3 g/mol
InChI Key: JJYXTZZHRVXYDU-TTZMFTMZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-hexanamide-(L-Thyroxine) involves the biotinylation of L-Thyroxine. This process typically includes the activation of biotin and its subsequent conjugation to L-Thyroxine through a hexanamide linker . The reaction conditions often require the use of solvents like DMSO or DMF and may involve ultrasonic assistance to enhance solubility .

Industrial Production Methods

Industrial production of Biotin-hexanamide-(L-Thyroxine) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Biotin-hexanamide-(L-Thyroxine) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically conducted under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotin-hexanamide-(L-Thyroxine) derivatives with altered functional groups, while reduction may produce deiodinated forms of the compound .

Scientific Research Applications

Biotin-hexanamide-(L-Thyroxine) has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-hexanamide-(L-Thyroxine) is unique due to its biotinylation, which enhances its stability and allows for targeted applications in research. This modification distinguishes it from other thyroid hormone derivatives and makes it particularly useful in biochemical assays and therapeutic research .

Properties

Molecular Formula

C31H36I4N4O7S

Molecular Weight

1116.3 g/mol

IUPAC Name

(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid

InChI

InChI=1S/C31H36I4N4O7S/c32-18-13-17(14-19(33)28(18)42)46-29-20(34)10-16(11-21(29)35)12-22(30(43)44)37-26(41)8-2-1-5-9-36-25(40)7-4-3-6-24-27-23(15-47-24)38-31(45)39-27/h10-11,13-14,22-24,27,42H,1-9,12,15H2,(H,36,40)(H,37,41)(H,43,44)(H2,38,39,45)/t22-,23-,24-,27-/m0/s1

InChI Key

JJYXTZZHRVXYDU-TTZMFTMZSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)N[C@@H](CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(CC3=CC(=C(C(=C3)I)OC4=CC(=C(C(=C4)I)O)I)I)C(=O)O)NC(=O)N2

Origin of Product

United States

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